7-(Naphthalene-2-sulfonyl)quinolin-8-ol
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Overview
Description
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a naphthalene sulfonyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinoline derivatives with reduced sulfonyl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.
7-Bromoquinolin-8-ol: A derivative with a bromine atom instead of the naphthalene sulfonyl group.
5-Amino-7-bromoquinolin-8-ol: Another derivative with an amino group and a bromine atom.
Uniqueness
7-(Naphthalen-2-ylsulfonyl)quinolin-8-ol is unique due to the presence of the naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
61430-97-5 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-naphthalen-2-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(10-8-14-6-3-11-20-18(14)19)24(22,23)16-9-7-13-4-1-2-5-15(13)12-16/h1-12,21H |
InChI Key |
LSPIKDNLYPSDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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